1-(4-Nitrobenzoyl)azepan-2-one
Description
1-(4-Nitrobenzoyl)azepan-2-one is a seven-membered lactam (azepan-2-one) derivative functionalized with a 4-nitrobenzoyl group at the nitrogen atom. The 4-nitrobenzoyl moiety is an electron-withdrawing group (EWG), which is known to enhance antimicrobial activity in related compounds by increasing electrophilicity and improving interactions with biological targets .
Properties
CAS No. |
14468-76-9 |
|---|---|
Molecular Formula |
C13H14N2O4 |
Molecular Weight |
262.26 g/mol |
IUPAC Name |
1-(4-nitrobenzoyl)azepan-2-one |
InChI |
InChI=1S/C13H14N2O4/c16-12-4-2-1-3-9-14(12)13(17)10-5-7-11(8-6-10)15(18)19/h5-8H,1-4,9H2 |
InChI Key |
FQKPBKBZRUQTEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Azepan-2-one Derivatives
describes azepan-2-ones with sulfonyl-based substituents (e.g., tosyl, 4-methoxyphenylsulfonyl). Key comparisons include:
- Synthesis Yields : GP16 reactions for sulfonyl-substituted azepan-2-ones achieve yields of 58–93%, suggesting efficient synthetic routes for such derivatives .
- Physical Properties : Melting points for sulfonyl derivatives range from 100°C (1-Tosylazocan-2-one) to 154°C (1-((4-Nitrophenyl)sulfonyl)azepan-2-one), indicating that nitro groups may enhance crystallinity .
- Biological Implications : The nitro group in 1-((4-Nitrophenyl)sulfonyl)azepan-2-one could mimic the antimicrobial activity observed in benzimidazole derivatives (e.g., compound 9 in ), where the nitrobenzoyl group enhances antibacterial potency .
Nitrobenzoyl-Containing Heterocycles
- Benzimidazole Derivatives : Compound 9 (4-[1-(4-Nitrobenzoyl)-1H-benzoimidazol-2-yl]-benzenesulfonic acid) exhibits broad-spectrum antimicrobial activity, attributed to the electron-withdrawing nitro group increasing electrophilicity and target binding . In contrast, 1-(4-Nitrobenzoyl)azepan-2-one’s lactam core may prioritize different pharmacological pathways.
- Imidazopyridazines : highlights 8-nitro-2-(4-nitrobenzoyl)benzoimidazopyridazines, where dual nitro groups may enhance stability but reduce solubility compared to azepan-2-one derivatives .
Sugar-Modified Nitrobenzoyl Derivatives
Methyl 6-O-(4-nitrobenzoyl)-α-D-glucopyranoside () demonstrates how nitrobenzoyl groups on sugars improve physicochemical properties, such as solubility and bioavailability.
Ligand Binding and Multivalency
This contrasts with antimicrobial studies, highlighting the importance of structural context in bioactivity .
Data Tables
Table 1: Comparative Analysis of Nitrobenzoyl-Containing Compounds
Table 2: Impact of Electron-Withdrawing Groups (EWGs)
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